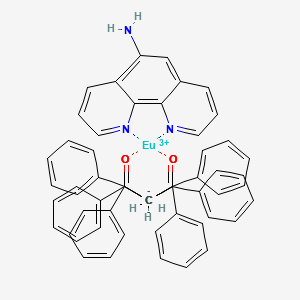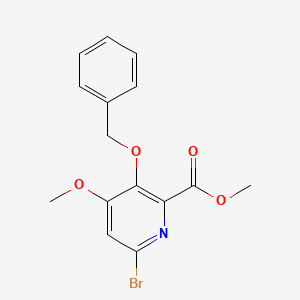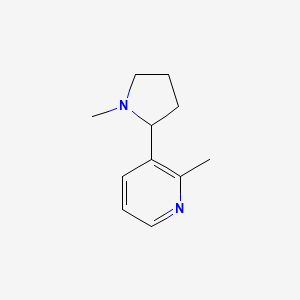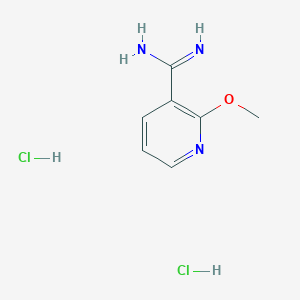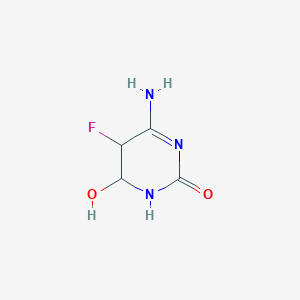
4-Amino-5-fluoro-6-hydroxy-5,6-dihydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis often begins with commercially available starting materials such as fluorinated compounds and amino derivatives.
Reaction Steps:
Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Scaling Up: Adjusting reaction conditions to handle larger quantities of reactants.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or fluorine positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups at specific positions on the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: In the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might act by:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways such as DNA synthesis or repair, enzyme inhibition, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymine: Another natural pyrimidine base found in DNA.
Uniqueness
4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C4H6FN3O2 |
|---|---|
Molekulargewicht |
147.11 g/mol |
IUPAC-Name |
4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1,3,9H,(H3,6,7,8,10) |
InChI-Schlüssel |
ROXAOYWMCPYQNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(NC(=O)N=C1N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


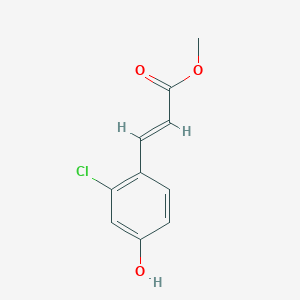
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)

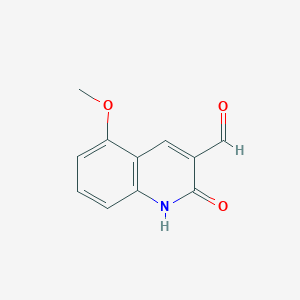
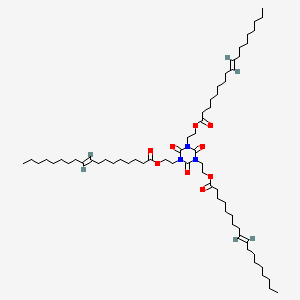
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
